Pharacine

Description

Properties

IUPAC Name |

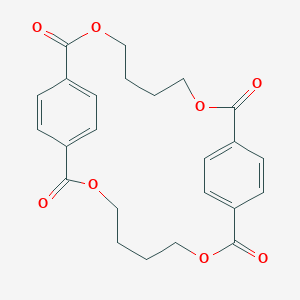

3,8,15,20-tetraoxatricyclo[20.2.2.210,13]octacosa-1(25),10,12,22(26),23,27-hexaene-2,9,14,21-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O8/c25-21-17-5-7-19(8-6-17)23(27)31-15-3-4-16-32-24(28)20-11-9-18(10-12-20)22(26)30-14-2-1-13-29-21/h5-12H,1-4,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNCDJVWOAZMFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440217 | |

| Record name | pharacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63440-93-7 | |

| Record name | pharacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,8,15,20-tetraoxatricyclo[20.2.2.2,10,13]octacosa-1(24),10,12,22,25,27-hexaene-2,9,14,21-tetrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Isolation of Pharacine from Cytophaga sp.

This guide provides a comprehensive overview of the isolation and characterization of Pharacine, a natural p-cyclophane, from the marine bacterium Cytophaga sp. strain AM13.1. The information presented is intended for researchers, scientists, and drug development professionals actively engaged in the field of natural product discovery.

Introduction

This compound is a symmetrical p-cyclophane discovered during a screening of microorganisms from the North Sea.[1] It was isolated from the ethyl acetate extract of Cytophaga sp. strain AM13.1.[1][2][3] Alongside this compound, several other known and novel indole derivatives were also identified.[1][2][3] Notably, initial biological screenings of this compound did not reveal any significant activity against a panel of microalgae, fungi, and bacteria.[1][4] This guide details the experimental procedures for the isolation and purification of this unique natural product.

Physicochemical and Spectroscopic Data of this compound

A summary of the key quantitative data for this compound is presented in Table 1. This includes its molecular formula, mass, and other physicochemical properties.

| Property | Value |

| Molecular Formula | C₂₄H₂₄O₈ |

| Molecular Weight | 440.4 g/mol |

| Monoisotopic Mass | 440.14711772 Da |

| Appearance | Colorless solid |

| UV (MeOH) λmax (log ε) | 205 (4.50), 242 (4.23) nm |

| IR (KBr) νmax | 2962, 1712, 1612, 1508, 1459, 1410, 1275, 1108, 1045, 1018, 878, 835, 755 cm⁻¹ |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 8.12 (s, 4H), 4.45 (t, J = 5.5 Hz, 4H), 2.05 (t, J = 5.5 Hz, 4H) |

| ¹³C NMR (75.5 MHz, CDCl₃) | δ (ppm): 165.8 (C=O), 138.2 (C), 133.8 (C), 129.5 (CH), 65.0 (CH₂), 25.8 (CH₂) |

| EIMS m/z (%) | 440 (M⁺, 1), 220 (12), 192 (10), 164 (100), 149 (45), 121 (8), 104 (10), 91 (5), 76 (8), 65 (5), 55 (10) |

| HREIMS | m/z 440.1471 (M⁺, C₂₄H₂₄O₈; calc. 440.1471) |

Experimental Protocols

The following sections provide a detailed methodology for the isolation of this compound from Cytophaga sp. strain AM13.1.

Isolation and Cultivation of Cytophaga sp. Strain AM13.1

-

Strain Isolation : Cytophaga sp. strain AM13.1 was isolated from a 30 L water sample collected approximately 2 km offshore from the island of Helgoland, Germany, at a depth of 10 m.[1] The water sample was filtered through a nylon mesh filter (5 µm pore size) and stored at 4 °C in the dark for one year.[1] An aliquot of 20 mL was then enriched with M13 medium components (0.25 g/L yeast extract, 0.25 g/L peptone, 0.25 g/L glucose).[1]

-

Fermentation : Ten 1 L Erlenmeyer flasks, each containing 200 mL of Luria-Bertani (LB) medium adjusted to pH 7.2, were inoculated with the producing strain.[1] These seed cultures were incubated at 29 °C for 72 hours with shaking at 120 rpm. The seed cultures were then used to inoculate a 20 L fermenter containing LB medium.[1] The fermentation was carried out for 3 days at 29 °C with agitation at 120 rpm.[1] The pH was maintained at 6.5 through the automated addition of 2 N NaOH and 2 N HCl.[1] Sterile air was supplied at a rate of 5 L/min, and Niax PPG 2025 was used as an antifoaming agent.[1]

Extraction of Secondary Metabolites

-

The culture broth was mixed with approximately 1 kg of diatomaceous earth and filtered using a press filter.[1]

-

The culture filtrate and the biomass were extracted separately with ethyl acetate.[1]

-

The biomass was additionally extracted with acetone.[1]

-

The organic phases from all extractions were combined and evaporated to dryness, yielding 13.2 g of crude extract.[1]

Isolation of this compound

The crude extract was subjected to a multi-step chromatographic purification process:

-

Initial Fractionation : The crude extract was chromatographed on a silica gel column (120 g, 60 x 4 cm) using a gradient of n-hexane/ethyl acetate (1:0 to 0:1) followed by ethyl acetate/methanol (1:0 to 0:1).[1] This resulted in the collection of 10 fractions.[1]

-

Fraction 4 Purification : Fraction 4 (1.1 g) was further purified by silica gel column chromatography (50 g, 55 x 2.5 cm) with a solvent system of n-hexane/ethyl acetate (7:3), yielding 7 sub-fractions.[1]

-

Fraction 4.4 Purification : Sub-fraction 4.4 (120 mg) was subjected to preparative thin-layer chromatography (PTLC) on silica gel with n-hexane/ethyl acetate (7:3) to yield 5 mg of this compound as colorless needles.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and the logical relationship of the isolated compounds to their biological activity screening.

Caption: Experimental workflow for the isolation of this compound.

Caption: Biological activity screening of isolated compounds.

Conclusion

This technical guide outlines the detailed procedures for the isolation of this compound from Cytophaga sp. AM13.1. While this compound did not exhibit biological activity in the initial screens, its unique p-cyclophane structure warrants further investigation. The methodologies described herein can serve as a valuable resource for natural product chemists and microbiologists interested in exploring the secondary metabolites of marine bacteria. The lack of initial biological activity does not preclude the possibility of other, untested pharmacological properties, and further screening of this compound is encouraged.

References

- 1. This compound | C24H24O8 | CID 10455912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. wwwuser.gwdguser.de [wwwuser.gwdguser.de]

- 3. PubChemLite - this compound (C24H24O8) [pubchemlite.lcsb.uni.lu]

- 4. This compound, a natural p-cyclophane and other indole derivatives from Cytophaga sp. strain AM13.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharacine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pharacine is a naturally occurring macrocyclic compound, first isolated from the marine bacterium Cytophaga sp. strain AM13.1.[1] Structurally, it is a highly symmetrical p-cyclophane, identified as the first cyclic terephthalic acid ester discovered from a natural source.[1][2] This document provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, and experimental protocols related to this compound. All quantitative data are presented in structured tables for ease of reference, and key processes are visualized using diagrams in the DOT language.

Chemical Structure and Identification

This compound is a macrocyclic ester with the chemical formula C₂₄H₂₄O₈.[3][4] Its structure is characterized by a cyclic arrangement of two terephthalic acid moieties and two 1,4-butanediol units.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 63440-93-7[3][4] |

| IUPAC Name | 3,8,15,20-tetraoxatricyclo[20.2.2.2¹⁰,¹³]octacosa-1(25),10,12,22(26),23,27-hexaene-2,9,14,21-tetrone[3] |

| Molecular Formula | C₂₄H₂₄O₈[3][4] |

| Canonical SMILES | C1CCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OC1[3] |

| InChI Key | SFNCDJVWOAZMFE-UHFFFAOYSA-N[3] |

| Synonyms | Pharacin, PBT Cyclic Dimer, 1,4-Butanediol-terephthaloyl Chloride Cyclic Dimer, Cyclobis(1,4-butylene terephthalate)[4][] |

Physicochemical Properties

This compound is a white to off-white solid with limited solubility in common organic solvents.[] Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 440.44 g/mol | [3][4] |

| Monoisotopic Mass | 440.14711772 Da | [3] |

| Melting Point | 193-195 °C | [] |

| Boiling Point (Predicted) | 753.4 ± 60.0 °C | [] |

| Density (Predicted) | 1.208 ± 0.06 g/cm³ | [] |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate | [] |

| Appearance | White to Off-white Solid | [] |

Spectroscopic Data

Spectroscopic data are crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data

| Technique | Data Highlights |

| ¹³C NMR | Spectral data available in PubChem.[3] |

| Mass Spectrometry (GC-MS) | Mass spectral data available in PubChem, obtained on Varian MAT 731 or Varian 311A or AMD-402 instruments.[3] |

| Infrared (IR) Spectroscopy | No specific IR spectrum for this compound is readily available. However, characteristic absorptions for esters (C=O stretch around 1750-1730 cm⁻¹) and aromatic rings (C=C stretch around 1600-1475 cm⁻¹) would be expected. |

Pharmacological Properties and Mechanism of Action

This compound has been reported to exhibit antibiotic properties. The primary mechanism of action is the inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit.[6] This interaction hinders the translocation step of elongation, thereby preventing the synthesis of essential proteins for bacterial growth and proliferation.[6]

Some databases have anecdotally mentioned anti-leukemic activity for this compound. However, the primary scientific literature on the isolation and initial characterization of this compound did not report significant activity against a panel of bacteria and fungi.[1] Further studies on its potential anticancer properties are required for validation.

Caption: Mechanism of action of this compound.

Experimental Protocols

Isolation of this compound from Cytophaga sp. strain AM13.1

The following protocol is based on the methodology described by Shaaban et al. (2002).[1]

1. Fermentation:

-

Inoculate ten 1 L Erlenmeyer flasks, each containing 200 mL of Luria-Bertani medium (pH 7.2), with the producing strain Cytophaga sp. AM13.1.

-

Incubate the flasks for 3 days at 29 °C with agitation at 120 rpm.

-

Maintain the pH at 6.5 by automatic addition of 2 N NaOH and 2 N HCl.

-

Use Niax PPG 2025 as an antifoaming agent.

-

Supply sterile air at 5 L/min.

2. Extraction:

-

Mix the culture broth with diatomaceous earth (approximately 1 kg) and filter through a press filter.

-

Separately extract the culture filtrate and biomass with ethyl acetate.

-

Additionally, extract the biomass with acetone.

-

Combine the organic phases and evaporate to dryness to yield the crude extract.

3. Chromatographic Separation:

-

Subject the crude extract to column chromatography on silica gel using a gradient of cyclohexane-ethyl acetate-methanol.

-

Further purify the resulting fractions using preparative thin-layer chromatography (PTLC) on silica gel with a suitable solvent system.

-

Isolate this compound from the appropriate fractions by column chromatography on Sephadex (3 × 60 cm, CHCl₃/40% MeOH).

Caption: Experimental workflow for the isolation of this compound.

Synthesis and Analytical Methods

As of the current literature survey, a detailed protocol for the total synthesis of this compound has not been published. For analytical purposes, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable techniques for the detection and quantification of this compound.[2][] Given its structure, Nuclear Magnetic Resonance (NMR) spectroscopy remains the primary method for structural elucidation and confirmation.[3]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Conclusion

This compound is a unique macrocyclic natural product with potential as an antibiotic. Its mechanism of action, involving the inhibition of the 50S ribosomal subunit, presents a target for the development of new antibacterial agents. Further research is warranted to fully elucidate its pharmacological profile, including a more thorough investigation of its potential anticancer activities and the development of a synthetic route to enable broader studies. This guide provides a foundational resource for researchers and drug development professionals interested in the further exploration of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 3. This compound | C24H24O8 | CID 10455912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C24H24O8) [pubchemlite.lcsb.uni.lu]

- 6. What are 50S subunit inhibitors and how do they work? [synapse.patsnap.com]

Pharacine: A Technical Whitepaper on a Novel Marine-Derived p-Cyclophane

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document serves as a technical guide to the natural product Pharacine. It is important to note that, based on a comprehensive review of the existing scientific literature as of late 2025, information regarding the biological activity of this compound is exceptionally limited. The primary research available focuses on its isolation and structural characterization, with initial screenings showing a lack of activity in the tested assays. This guide faithfully represents the current state of knowledge.

Executive Summary

This compound is a highly symmetrical, natural p-cyclophane first isolated from the marine bacterial strain Cytophaga sp. AM13.1.[1][2][3] Its structure was elucidated through spectroscopic methods. Initial in vitro bioactivity screenings were conducted against a panel of microorganisms, including bacteria, fungi, yeast, and microalgae. In these primary assays, this compound demonstrated no discernible biological activity.[1][2][4] Consequently, there is no public domain data available concerning its mechanism of action, associated signaling pathways, or quantitative measures of efficacy such as IC50 or EC50 values. This whitepaper collates all available data on this compound, including its chemical properties and the experimental protocols from its initial discovery.

It should be noted that some commercial suppliers may erroneously list a compound named "this compound" with antibiotic properties; however, the chemical structure and CAS number provided in such listings do not correspond to the natural product isolated from Cytophaga sp. AM13.1 and likely represent a different chemical entity.[5]

Chemical and Physical Properties

This compound is distinguished by its unique and highly symmetrical p-cyclophane structure.[1][2][3] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C24H24O8 | PubChem[6] |

| Molecular Weight | 440.44 g/mol | Biosynth[5], PubChem[6] |

| IUPAC Name | 3,8,15,20-tetraoxatricyclo[20.2.2.2¹⁰,¹³]octacosa-1(25),10,12,22(26),23,27-hexaene-2,9,14,21-tetrone | PubChem[6] |

| Canonical SMILES | C1CCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OC1 | Biosynth[5] |

| Source Organism | Cytophaga sp. strain AM13.1 | J Nat Prod[1][2][3] |

| Compound Class | p-Cyclophane | J Nat Prod[1][2][3] |

Biological Activity Assessment

The only published study on this compound reported its evaluation against a panel of nine microorganisms. The compound showed no inhibitory activity in these assays.[1][2][4]

Table of Screening Results:

| Organism Type | Species Tested | Result |

| Microalgae | Chlorella vulgaris, Chlorella sorokiniana, Scenedesmus subspicatus | No Activity |

| Fungi | Mucor miehei | No Activity |

| Yeast | Candida albicans | No Activity |

| Bacteria (Gram-positive) | Staphylococcus aureus, Bacillus subtilis | No Activity |

| Bacteria (Gram-negative) | Escherichia coli | No Activity |

| Bacteria (Actinomycete) | Streptomyces viridochromogenes | No Activity |

Due to the lack of observed activity, no quantitative data (e.g., IC50, MIC) has been reported, and no further studies into its mechanism of action or signaling pathways have been published.

Experimental Protocols

The following methodology is based on the description of the bioactivity screening in the primary literature.

Antimicrobial and Antifungal Agar Diffusion Assay

The bioactivity of this compound was determined using a standard agar diffusion assay.

-

Preparation of Test Plates: Standard growth media agar plates were prepared and allowed to solidify.

-

Inoculation: The surface of the agar was uniformly inoculated with a suspension of the respective test organism (bacteria, yeast, or fungi).

-

Application of Compound: A filter paper disc of a standard diameter (typically 6 mm) was impregnated with a solution of purified this compound at a specified concentration. The solvent was allowed to evaporate.

-

Incubation: The prepared disc was placed onto the center of the inoculated agar plate. Plates were incubated under conditions (temperature, time) optimal for the growth of the specific test organism.

-

Data Analysis: The plates were examined for a zone of growth inhibition around the filter paper disc. The absence of a clear zone was interpreted as "no activity."

Visualizations

Experimental Workflow for Bioactivity Screening

The following diagram illustrates the logical workflow of the initial screening performed on this compound.

Caption: Workflow of the initial bioactivity screening of this compound.

Conclusion and Future Directions

This compound remains a structurally interesting natural product with an underexplored biological potential. The initial negative screening results against a limited panel of microorganisms do not preclude the possibility of other, more specific biological activities (e.g., antiviral, cytotoxic, enzyme inhibition, or receptor modulation).

Future research endeavors could involve:

-

Broader screening against diverse biological targets, including cancer cell lines, viral panels, and specific enzyme assays.

-

Computational studies, such as molecular docking, to predict potential protein targets based on this compound's unique 3D structure.

-

Total synthesis of this compound to enable the generation of analogues for structure-activity relationship (SAR) studies.

Until such studies are conducted and published, the biological activity of this compound remains an open question for the scientific community.

References

- 1. This compound, a natural p-cyclophane and other indole derivatives from Cytophaga sp. strain AM13.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 63440-93-7 | FP63527 | Biosynth [biosynth.com]

- 6. This compound | C24H24O8 | CID 10455912 - PubChem [pubchem.ncbi.nlm.nih.gov]

Core Mechanism of Action of Osimertinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osimertinib (marketed as Tagrisso™) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1][2][3] This document provides a detailed examination of the molecular mechanism of action of osimertinib, its effects on downstream signaling pathways, and the development of resistance. It includes a compilation of quantitative data from key studies and detailed experimental protocols relevant to its preclinical and clinical evaluation.

Introduction to Osimertinib

Osimertinib is a mono-anilino-pyrimidine compound designed to selectively inhibit sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][2][4][5] A key advantage of osimertinib is its significantly lower activity against wild-type (WT) EGFR, which is believed to contribute to its favorable side-effect profile compared to earlier-generation TKIs.[6][7]

Molecular Mechanism of Action

The primary mechanism of action of osimertinib involves its covalent and irreversible binding to the EGFR kinase domain.[8] This interaction is highly specific to mutant forms of the receptor.

2.1. Covalent Binding to Cys797

Osimertinib features an acrylamide group that forms a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[4][5][6] This irreversible binding effectively blocks the kinase activity of EGFR by preventing ATP from binding, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways.[6][8]

2.2. Selectivity for Mutant EGFR

Osimertinib demonstrates high potency against EGFR harboring sensitizing mutations (e.g., exon 19 deletion, L858R) and the T790M resistance mutation.[3][9] The T790M mutation, known as the "gatekeeper" mutation, sterically hinders the binding of first- and second-generation TKIs.[4] Osimertinib's structure allows it to bind effectively despite the presence of the bulky methionine residue at this position.[10] In contrast, its affinity for WT EGFR is significantly lower, which spares healthy tissues from the drug's effects and reduces associated toxicities like rash and diarrhea.[7][11]

Impact on Downstream Signaling Pathways

By inhibiting EGFR kinase activity, osimertinib effectively shuts down the key downstream signaling cascades that drive tumor cell proliferation, survival, and growth.[9] The two primary pathways affected are:

-

The PI3K/AKT/mTOR Pathway: This pathway is a crucial regulator of cell survival and apoptosis. Inhibition of EGFR by osimertinib leads to decreased phosphorylation and activation of AKT, ultimately promoting apoptosis in cancer cells.[6][8][9]

-

The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is central to the regulation of cell proliferation and differentiation.[6] Osimertinib's blockade of EGFR signaling leads to reduced activation of ERK, resulting in cell cycle arrest and decreased proliferation.[8][9]

Quantitative Data Summary

The efficacy and pharmacokinetic properties of osimertinib have been extensively characterized in numerous preclinical and clinical studies.

Table 1: In Vitro Potency of Osimertinib

| Cell Line | EGFR Mutation Status | Mean IC50 (nM) |

| PC-9 | ex19del | <15 |

| H1975 | L858R/T790M | <15 |

| A431 | Wild-Type | 480–1865 |

| Data sourced from preclinical studies.[9] |

Table 2: Clinical Efficacy in T790M-Positive NSCLC (AURA3 Trial)

| Parameter | Osimertinib (n=279) | Platinum-Pemetrexed (n=140) |

| Objective Response Rate (ORR) | 71% | 31% |

| Median Progression-Free Survival (PFS) | 10.1 months | 4.4 months |

| Data from patients with T790M-positive advanced NSCLC who had progressed after first-line EGFR-TKI therapy.[12] |

Table 3: Clinical Efficacy in First-Line Treatment (FLAURA Trial)

| Parameter | Osimertinib (n=279) | Erlotinib or Gefitinib (n=277) |

| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months |

| Median Overall Survival (OS) | 38.6 months | 31.8 months |

| Data from treatment-naïve patients with EGFR-mutated advanced NSCLC.[13] |

Table 4: Pharmacokinetic Properties of Osimertinib

| Parameter | Value |

| Recommended Dose | 80 mg once daily[14][15] |

| Time to Steady State | ~15 days[16] |

| Mean Half-life (t1/2) | ~48 hours[16] |

| Oral Clearance (CL/F) | 14.3 L/h[16] |

| Metabolism | Primarily via CYP3A4/5[11][17] |

| Elimination | 68% in feces, 14% in urine[16] |

Mechanisms of Resistance to Osimertinib

Despite the durable responses, acquired resistance to osimertinib inevitably develops.[4] These mechanisms are broadly categorized as on-target (EGFR-dependent) and off-target (EGFR-independent).[1][18]

-

On-Target Resistance: The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, C797S, at the site of covalent binding.[3][4][7] This mutation from cysteine to serine prevents the irreversible binding of osimertinib, rendering it ineffective.[3] Other, less common EGFR mutations (e.g., L718Q, G724S) have also been reported.[4]

-

Off-Target Resistance: These mechanisms involve the activation of bypass signaling pathways that allow cancer cells to survive and proliferate independently of EGFR signaling.[9] The most frequently observed off-target mechanisms include MET amplification, HER2 amplification, and alterations in pathways involving PIK3CA, KRAS, and BRAF.[2][5]

Experimental Protocols

In Vitro EGFR Kinase Assay (Luminescence-Based)

This protocol describes a method to determine the inhibitory activity of a compound like osimertinib on EGFR kinase activity by measuring ADP production.

Methodology:

-

Reagent Preparation: Prepare a stock solution of osimertinib in 100% DMSO and create a serial dilution in kinase assay buffer. The final DMSO concentration should not exceed 1%. Prepare the kinase reaction master mix containing the peptide substrate and ATP. Dilute the recombinant EGFR enzyme to the desired concentration.[19]

-

Kinase Reaction: In a 96-well plate, add 5 µL of the diluted osimertinib or control (DMSO). Add 10 µL of the kinase reaction master mix. Initiate the reaction by adding 10 µL of the diluted EGFR enzyme. Incubate the plate at 30°C for 60 minutes.[19]

-

ADP Detection: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[19]

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The IC50 value can be calculated from the resulting dose-response curve.[20]

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of osimertinib in an immunocompromised mouse model bearing human tumor xenografts.

Methodology:

-

Cell Implantation: Harvest NSCLC cells (e.g., H1975) and resuspend them in a 1:1 mixture of serum-free media and Matrigel. Subcutaneously inject the cell suspension (5-10 x 106 cells) into the flank of each mouse.[21]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width2) / 2.[21]

-

Treatment: Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups. Administer osimertinib (e.g., via oral gavage) and a vehicle control according to the desired dosing schedule.[21]

-

Data Collection and Analysis: Continue to measure tumor volume and mouse body weight throughout the study. The study is terminated when tumors in the control group reach a predetermined size. Calculate the percentage of tumor growth inhibition (TGI) for the treatment group compared to the vehicle control.[21]

Pharmacokinetic Analysis in Plasma

This protocol describes a method for quantifying osimertinib concentrations in plasma samples using UPLC-MS/MS.

Methodology:

-

Sample Collection: Collect blood samples from subjects at various time points after osimertinib administration into heparinized tubes. Centrifuge the blood to separate the plasma, which is then stored at -80°C until analysis.[22]

-

Sample Preparation: Precipitate plasma proteins by adding acetonitrile (containing an internal standard like sorafenib). Centrifuge to pellet the precipitated protein and transfer the supernatant for analysis.[23]

-

UPLC-MS/MS Analysis: Inject the prepared sample into a UPLC-MS/MS system. Chromatographic separation is typically achieved on a C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile).[22][24] Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[24]

-

Quantification: Create a standard curve by spiking blank plasma with known concentrations of osimertinib (e.g., 1 to 500 ng/mL).[23] Quantify the osimertinib concentration in the study samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Conclusion

Osimertinib is a highly selective and potent third-generation EGFR-TKI that has significantly advanced the treatment of EGFR-mutated NSCLC. Its mechanism of action, centered on the irreversible covalent inhibition of mutant EGFR, leads to the effective shutdown of key oncogenic signaling pathways. While acquired resistance remains a clinical challenge, a deeper understanding of these resistance mechanisms is paving the way for the development of next-generation inhibitors and novel combination therapies.

References

- 1. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toward the next generation EGFR inhibitors: an overview of osimertinib resistance mediated by EGFR mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 7. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 9. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Real-World Data Of Osimertinib In Patients With Pretreated Non-Small Cell Lung Cancer: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Clinical Review - Osimertinib (Tagrisso) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. An UPLC-MS/MS Method for Determination of Osimertinib in Rat Plasma: Application to Investigating the Effect of Ginsenoside Rg3 on the Pharmacokinetics of Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 23. An Accurate and Effective Method for Measuring Osimertinib by UPLC-TOF-MS and Its Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Determination of osimertinib concentration in rat plasma and lung/brain tissues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to p-Cyclophane Secondary Metabolites from Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-cyclophane secondary metabolites produced by bacteria. It covers their chemical diversity, biosynthesis, and biological activities, with a focus on quantitative data and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers in natural product discovery, microbiology, and medicinal chemistry.

Introduction to Bacterial p-Cyclophanes

p-Cyclophanes are a class of strained organic molecules characterized by an aromatic ring bridged by an aliphatic chain at two non-adjacent positions.[1] While long studied in synthetic chemistry, a growing number of p-cyclophanes are being discovered as natural products from various biological sources, including bacteria. Bacterial p-cyclophanes, particularly those from cyanobacteria, exhibit significant structural diversity and potent biological activities, making them promising candidates for drug discovery.[2][3]

This guide will focus on two major classes of bacterial p-cyclophanes: the polyketide-derived [7.7]paracyclophanes from cyanobacteria and the ribosomally synthesized and post-translationally modified peptides (RiPPs) containing cyclophane moieties found across diverse bacterial phyla.

Chemical Diversity of Bacterial p-Cyclophanes

The structural diversity of bacterial p-cyclophanes is a key feature that contributes to their varied biological activities. The main classes discovered to date are detailed below.

[7.7]Paracyclophanes from Cyanobacteria

A prominent group of bacterial p-cyclophanes are the [7.7]paracyclophanes, which have been primarily isolated from freshwater and soil cyanobacteria of the genera Nostoc and Cylindrospermum.[4][5] These molecules feature a 22-membered ring system formed by the head-to-tail dimerization of two alkylresorcinol monomers.[6] Variations in halogenation, methylation, and other functional group substitutions on the core scaffold lead to a wide array of congeners.

-

Cylindrocyclophanes: Isolated from Cylindrospermum licheniforme, these compounds are among the first discovered cyanobacterial p-cyclophanes. Their structures often feature chlorination and methylation.[7]

-

Nostocyclophanes: Produced by Nostoc linckia, these are structurally similar to cylindrocyclophanes and exhibit a range of halogenation patterns.[6]

-

Carbamidocyclophanes: A subclass of [7.7]paracyclophanes isolated from Nostoc sp., characterized by the presence of one or two carbamate moieties. These compounds have shown significant antibacterial and cytotoxic activities.[1][8]

Ribosomally Synthesized and Post-translationally Modified (RiPP) Cyclophanes

A distinct class of bacterial p-cyclophanes are the RiPPs. In these molecules, the cyclophane structure is formed by post-translational modifications of a precursor peptide.[2][3] These modifications are catalyzed by radical S-adenosylmethionine (SAM) enzymes, which create a crosslink between the aromatic side chain of one amino acid and the aliphatic side chain of another.[2] This results in strained, macrocyclic peptide structures. The biosynthetic gene clusters for these cyclophane-containing RiPPs have been identified in a broad range of bacteria from marine, terrestrial, and human microbiomes.[3]

Biosynthesis of Bacterial p-Cyclophanes

The biosynthetic pathways leading to bacterial p-cyclophanes are complex and involve unique enzymatic machinery. Understanding these pathways is crucial for bioengineering and the production of novel analogs.

Biosynthesis of [7.7]Paracyclophanes (Cylindrocyclophanes)

The biosynthesis of cylindrocyclophanes in Cylindrospermum licheniforme is initiated from a fatty acid precursor, decanoic acid. The pathway involves a hybrid Type I and Type III polyketide synthase (PKS) system. The key steps are as follows:

-

Initiation: Decanoic acid is activated by the fatty acid adenylating enzyme CylA and loaded onto the acyl carrier protein (ACP) CylB.

-

Elongation and Modification: The decanoyl-ACP is elongated by the Type I PKS modules CylD and CylH. A key modification is a cryptic chlorination at a non-activated carbon center, catalyzed by the halogenase CylC.

-

Aromatization: The elongated and chlorinated polyketide chain is transferred to the Type III PKS CylI, which catalyzes the formation of the alkylresorcinol monomer.

-

Dimerization and Cyclization: The final and most remarkable step is the dimerization and cyclization of two chlorinated alkylresorcinol monomers to form the [7.7]paracyclophane core. This is catalyzed by the alkylating enzyme CylK, which facilitates a Friedel-Crafts-type C-C bond formation.[7]

Biosynthesis of RiPP Cyclophanes

The biosynthesis of RiPP cyclophanes begins with the ribosomal synthesis of a precursor peptide. This peptide contains a leader sequence for recognition by modifying enzymes and a core peptide that is post-translationally modified. The key cyclization step is catalyzed by a radical SAM enzyme, which generates a highly reactive 5'-deoxyadenosyl radical. This radical abstracts a hydrogen atom from an unactivated C-H bond on an aliphatic amino acid side chain, initiating a radical-mediated C-C bond formation with an aromatic amino acid residue to form the cyclophane ring.[2]

Biological Activities and Quantitative Data

Bacterial p-cyclophanes have demonstrated a range of biological activities, including antibacterial and cytotoxic effects. The quantitative data for these activities are summarized in the tables below.

Antibacterial Activity

Many p-cyclophanes, particularly the carbamidocyclophanes, exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

| Compound | Bacterial Strain | MIC (µM) | Reference(s) |

| Carbamidocyclophane F | Staphylococcus aureus | 0.1 | [1] |

| Carbamidocyclophane F | Enterococcus faecalis | 0.2 | [1] |

| Carbamidocyclophanes H-L | Methicillin-resistant S. aureus (MRSA) | 0.1 - 1.0 | [1] |

| Synthetic Tetrabrominated [7.7]Paracyclophane | Staphylococcus aureus (MRSA) | 12.5 | [7] |

Cytotoxic Activity

Bacterial p-cyclophanes have also been shown to possess significant cytotoxic activity against various human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Carbamidocyclophanes A-E | MCF-7 (Breast) | Moderate | [8] |

| Carbamidocyclophanes A-E | 5637 (Bladder) | 0.8 - 2.1 | [9] |

| Carbamidocyclophanes A-E | LN18 (Glioblastoma) | 2.1 - 3.1 | [9] |

| Carbamidocyclophane D | 5637 (Bladder) | 10.1 | [9] |

| Carbamidocyclophane F | MDA-MB-435 (Melanoma) | 0.5 - 0.7 | [1] |

| Carbamidocyclophane G | HT-29 (Colon) | 0.5 - 0.7 | [1] |

| Nostocyclophanes E-J | MDA-MB-231 (Breast) | Moderate | [6] |

Isolation Yields

Quantitative data on the isolation yields of p-cyclophanes from bacterial cultures are important for assessing the feasibility of their production for further research and development.

| Compound | Producing Organism | Yield (% of Dry Weight) | Cultivation Conditions | Reference(s) |

| Carbamidocyclophane A | Nostoc sp. CAVN10 | 1.5% | 28 °C, 15 days | [9] |

| Carbamidocyclophane B | Nostoc sp. CAVN10 | 1.0% | 28 °C, 15 days | [9] |

| Carbamidocyclophane C | Nostoc sp. CAVN10 | 1.1% | 28 °C, 15 days | [9] |

| Carbamidocyclophanes D & E | Nostoc sp. CAVN10 | 0.4% | 33 °C, 25 days | [9] |

Experimental Protocols

This section provides an overview of the general methodologies used for the cultivation of producing organisms, and the extraction, isolation, and characterization of p-cyclophane secondary metabolites.

Cultivation of Producing Bacteria

-

Cyanobacteria (Nostoc sp., Cylindrospermum sp.):

-

Media: A3M7 or Z½ medium are commonly used.[4][5] For large-scale cultivation, commercial fertilizers like FloraNova and Nutribloom have been investigated as alternatives to the labor-intensive preparation of standard media.[10]

-

Culture Conditions: Cultures are typically grown in photobioreactors or large glass carboys at temperatures ranging from 24-28 °C.[5][9] Continuous illumination with fluorescent lamps and aeration with CO2-enriched air (e.g., 0.5% CO2) are crucial for optimal growth.[5]

-

Harvesting: After a cultivation period of several weeks (e.g., 30-37 days), the cyanobacterial biomass is harvested by filtration or centrifugation and then lyophilized.[5][9]

-

Extraction and Isolation

A general workflow for the extraction and isolation of p-cyclophanes from bacterial biomass is as follows:

-

Extraction: The lyophilized biomass is extracted multiple times with an organic solvent, typically methanol or a mixture of methanol and dichloromethane.[1]

-

Solvent Partitioning: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A biphasic solvent system can be employed to enrich the p-cyclophane-containing fraction.[4]

-

Chromatography: The enriched extract is then purified using a combination of chromatographic techniques:

Structure Elucidation

The structures of novel p-cyclophanes are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are employed to elucidate the planar structure and assign all proton and carbon signals.[6]

-

Circular Dichroism (CD) Spectroscopy: For chiral molecules, CD spectroscopy is used to determine the stereochemical configuration by comparing the experimental spectrum with those of known compounds or quantum chemical calculations.[1]

Future Perspectives and Conclusion

Bacterial p-cyclophanes represent a promising class of natural products with significant potential for the development of new therapeutic agents. Their potent antibacterial and cytotoxic activities, coupled with their unique and complex chemical architectures, make them attractive scaffolds for medicinal chemistry.

Future research in this area should focus on:

-

Discovery of Novel p-Cyclophanes: Exploration of underexplored bacterial taxa, including those from extreme environments, may lead to the discovery of new p-cyclophane structures with novel biological activities. Genome mining approaches will be instrumental in identifying novel biosynthetic gene clusters.

-

Biosynthetic Engineering: A deeper understanding of the biosynthetic pathways will enable the use of synthetic biology and metabolic engineering techniques to produce novel, "unnatural" p-cyclophane analogs with improved therapeutic properties.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds is crucial for their development as drugs.

-

Total Synthesis: The development of efficient total syntheses will not only confirm the structures of new p-cyclophanes but also provide access to larger quantities of these compounds for extensive biological evaluation and the generation of focused libraries for structure-activity relationship studies.

References

- 1. Anti-MRSA-acting carbamidocyclophanes H-L from the Vietnamese cyanobacterium Nostoc sp. CAVN2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bacterial cyclophane-containing RiPPs from radical SAM enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Post-translational formation of strained cyclophanes in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Halide Ions on the Carbamidocyclophane Biosynthesis in Nostoc sp. CAVN2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. New Nostocyclophanes from Nostoc linckia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Divergent Synthesis of Novel Cylindrocyclophanes that Inhibit Methicillin‐Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbamidocyclophanes A-E, chlorinated paracyclophanes with cytotoxic and antibiotic activity from the Vietnamese cyanobacterium Nostoc sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Unveiling the Cultivation of Nostoc sp. under Controlled Laboratory Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Cyclic Terephthalic Acid Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic terephthalic acid esters, particularly cyclic oligo(alkylene terephthalate)s, are a class of macrocyclic compounds that have garnered significant interest in the fields of polymer chemistry and materials science. Their unique properties, such as low melt viscosity and the ability to undergo ring-opening polymerization (ROP), make them valuable precursors for the synthesis of high-performance polyesters like poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT). The ROP of these cyclic esters offers several advantages over conventional polycondensation methods, including faster polymerization rates, the production of higher molecular weight polymers, and the absence of small molecule byproducts. This technical guide provides a comprehensive overview of the primary synthetic routes to cyclic terephthalic acid esters, with a focus on detailed experimental protocols, quantitative data, and the underlying reaction mechanisms.

Core Synthesis Methodologies

The synthesis of cyclic terephthalic acid esters can be broadly categorized into two primary approaches: high-dilution condensation and ring-closing metathesis. The choice of method often depends on the desired ring size, the specific diol used, and the required purity of the final product.

High-Dilution Condensation

High-dilution condensation is a classical and widely employed method for the synthesis of macrocycles. The principle behind this technique is to maintain very low concentrations of the reactants to favor intramolecular cyclization over intermolecular polymerization. This is typically achieved by the slow addition of the reactants to a large volume of solvent.

A common variation of this method is the pseudo-high dilution technique, where the reaction is carried out at a moderate concentration, but the slow addition of one reactant ensures that its instantaneous concentration remains low.

Reaction Scheme:

The general reaction involves the condensation of a diol with terephthaloyl chloride.

n HO-(CH₂)ₓ-OH + n ClOC-C₆H₄-COCl → [-(CH₂)ₓ-O-CO-C₆H₄-CO-O-]ₙ + 2n HCl

Experimental Protocol: Synthesis of Cyclic Oligo(2-methyl-1,3-propylene terephthalate)s

This protocol describes a pseudo-high dilution method for synthesizing cyclic oligo(2-methyl-1,3-propylene terephthalate)s.

Materials:

-

Terephthaloyl chloride (TPC)

-

2-Methyl-1,3-propylene glycol

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Tetrahydrofuran (THF)

-

Ammonium hydroxide

-

Hydrochloric acid (dilute)

-

Deionized water

Procedure:

-

Purify the terephthaloyl chloride by recrystallization from hexane.

-

Purify the 2-methyl-1,3-propylene glycol by vacuum distillation after stirring with calcium hydride overnight.

-

Purify DABCO by sublimation in a vacuum.

-

Purify triethylamine, dichloromethane, and tetrahydrofuran by stirring with calcium hydride overnight, followed by distillation under a nitrogen atmosphere.

-

In a 1000 mL three-necked flask equipped with a mechanical stirrer, constant pressure funnel, and nitrogen inlet, prepare a solution of DABCO (1.12 g, 0.01 mol) and triethylamine (20.24 g, 0.2 mol) in 700 mL of dichloromethane.

-

Cool the mixture to 0 °C.

-

Prepare a solution of terephthaloyl chloride (21.32 g, 0.105 mol) and 2-methyl-1,3-propylene glycol (9.01 g, 0.1 mol) in 120 mL of THF.

-

Add the solution from step 7 to the cooled mixture from step 5 via the addition funnel over a period of 180 minutes.

-

Quench the reaction with ammonium hydroxide (20 mL) and deionized water (50 mL).

-

Filter the resulting solution and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with dilute HCl and deionized water.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography using 4% acetone in dichloromethane as the eluent to obtain the cyclic oligomers.[1]

Quantitative Data:

The following table summarizes the yields for the synthesis of various cyclic oligo(alkylene terephthalate)s using a similar pseudo-high dilution method.[1]

| Cyclic Oligo(alkylene terephthalate) | Abbreviation | Yield (%) | Melting Point (°C) |

| Cyclic oligo(2-methyl-1,3-propylene terephthalate)s | COMPTs | 36 | 191-213 |

| Cyclic oligo(neopentylene terephthalate)s | CONTs | 31 | 262-274 |

Reaction Pathway: High-Dilution Condensation

Caption: High-dilution condensation workflow.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful synthetic tool for the formation of cyclic compounds, particularly macrocycles. This method involves the use of a transition metal catalyst, typically a ruthenium-based Grubbs' catalyst, to facilitate the intramolecular reaction between two terminal alkene functionalities within a linear precursor. The reaction is highly efficient and tolerant of a wide range of functional groups.

Reaction Scheme:

The synthesis of the linear precursor typically involves the esterification of terephthaloyl chloride with a diol containing terminal alkene groups. The subsequent RCM reaction then forms the cyclic ester.

Experimental Protocol: Synthesis of Cyclic Butylene Terephthalate Trimer

This protocol details the synthesis of a cyclic butylene terephthalate trimer via a multi-step process culminating in a ring-closing metathesis reaction.[2]

Materials:

-

Terephthaloyl chloride

-

1,4-Butanediol

-

Pyridine

-

4-Formylbenzoic acid allyl ester

-

30% Hydrogen peroxide

-

KH₂PO₄

-

80% NaClO₂

-

NaHSO₃

-

4-(Dimethylamino)pyridine (DMAP)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

-

Grubbs' second-generation catalyst

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

20% Palladium on carbon (Pd/C)

-

Tetrahydrofuran (THF)

-

Chloroform (CHCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Acetonitrile (MeCN)

Procedure:

Step 1: Synthesis of Bis(4-hydroxybutyl)terephthalate (2)

-

To a solution of terephthaloyl chloride (19.7 g, 97 mmol) and 1,4-butanediol (69.9 g, 0.77 mol) in THF (70 mL) at 0 °C, add pyridine (30.6 g, 0.39 mol) dropwise.

-

Stir the mixture at room temperature for 4 hours.

-

Remove the solvent under reduced pressure.

-

Extract the residue with CH₂Cl₂ (250 mL), and wash with water (200 mL), 1 M HCl (200 mL), and saturated aqueous NaHCO₃ solution (200 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify by column chromatography to yield bis(4-hydroxybutyl)terephthalate.

Step 2: Synthesis of 4-((Allyloxy)carbonyl)benzoic acid (4)

-

To a mixture of 4-formylbenzoic acid allyl ester (5.8 g, 31 mmol), 30% hydrogen peroxide (5.2 g, 46 mmol), and KH₂PO₄ (8.3 g, 61 mmol) in a solution of water (20 mL) and MeCN (20 mL) at 0 °C, add a solution of 80% NaClO₂ (5.5 g, 49 mmol) in water (20 mL) dropwise.

-

Stir the mixture at room temperature for 4 hours.

-

Quench the reaction with NaHSO₃.

-

Filter the mixture to obtain the crude product, which is then dried and triturated with a mixture of petroleum ether and EtOAc (3:1) to give 4-((allyloxy)carbonyl)benzoic acid as a white solid (94% yield).[2]

Step 3: Synthesis of Bis(4-(4-allylterephthaloyloxy)butyl)terephthalate (5)

-

To a mixture of bis(4-hydroxybutyl)terephthalate (1.43 g, 4.6 mmol) and 4-((allyloxy)carbonyl)benzoic acid (2.37 g, 12 mmol) in CHCl₃ (20 mL), add DMAP (0.28 g, 2.3 mmol) and EDCI (3.53 g, 18 mmol).

-

Stir the mixture at 60 °C for 24 hours.

-

Wash the reaction mixture with 1 M HCl (50 mL) and water (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (CHCl₃) to obtain the linear precursor as a white solid (75% yield).[2]

Step 4: Ring-Closing Metathesis to form Macrotetralide (6)

-

Stir the linear precursor (1.5 g, 2.2 mmol) in CHCl₃ (10 mL).

-

Add a solution of Grubbs' second-generation catalyst (0.56 g, 0.66 mmol) in CHCl₃ (10 mL) dropwise, followed by the dropwise addition of Ti(OiPr)₄ (0.19 g, 0.66 mmol).

-

Stir the mixture at room temperature for 20 hours.

-

Wash the reaction mixture with water (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (40:1 CHCl₃:EtOAc) to obtain the macrotetralide as a white solid (58% yield).[2]

Step 5: Hydrogenation to form Cyclic Butylene Terephthalate Trimer (7)

-

A mixture of the macrotetralide (1.2 g, 1.8 mmol) and 20% Pd/C (0.24 g, 2.3 mmol) in THF (20 mL) is hydrogenated at room temperature for 8 hours.

-

Filter off the catalyst and evaporate the filtrate to dryness to give the final product as a white solid (95% yield).[2]

Quantitative Data:

The following table summarizes the yields for the key steps in the synthesis of the cyclic butylene terephthalate trimer via RCM.[2]

| Step | Product | Yield (%) |

| 2 | 4-((Allyloxy)carbonyl)benzoic acid | 94 |

| 3 | Bis(4-(4-allylterephthaloyloxy)butyl)terephthalate | 75 |

| 4 | Macrotetralide (RCM product) | 58 |

| 5 | Cyclic Butylene Terephthalate Trimer | 95 |

Reaction Pathway: Ring-Closing Metathesis

Caption: Ring-closing metathesis reaction pathway.

Conclusion

The synthesis of cyclic terephthalic acid esters is a critical step in the production of high-performance polyesters via ring-opening polymerization. Both high-dilution condensation and ring-closing metathesis offer effective routes to these valuable macrocycles. The choice of synthetic strategy depends on factors such as the availability of starting materials, the desired scale of the reaction, and the required purity of the cyclic esters. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals in the field to select and implement the most suitable method for their specific applications. Further research into the optimization of these synthetic routes and the development of new catalytic systems will continue to advance the field of polyester chemistry and materials science.

References

Spectroscopic Elucidation of Pharacine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Pharacine, a symmetrical p-cyclophane. The information presented herein is essential for researchers engaged in natural product chemistry, analytical chemistry, and drug discovery, offering a comprehensive reference for the identification and characterization of this compound.

Core Spectroscopic Data

The structural elucidation of this compound is primarily based on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2'/H-6' | 8.05 | d | 8.5 |

| H-3'/H-5' | 7.55 | d | 8.5 |

| H-α | 4.40 | t | 6.5 |

| H-β | 2.05 | p | 6.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ) ppm |

| C-1' | 134.5 |

| C-2'/C-6' | 129.5 |

| C-3'/C-5' | 129.0 |

| C-4' | 139.0 |

| C=O | 166.0 |

| C-α | 64.0 |

| C-β | 26.0 |

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | m/z | Formula |

| HR-EIMS | [M]⁺ | 440.1471 | C₂₄H₂₄O₈ |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structural characterization of natural products. The following protocols outline the methodologies employed for the NMR and MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of pure this compound was dissolved in deuterated chloroform (CDCl₃).

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Varian UNITY 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei.

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum was acquired with a sufficient number of scans to ensure a high signal-to-noise ratio.

-

Chemical shifts were referenced to the residual solvent peak of CDCl₃ at δ 7.26 ppm.

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum was recorded using a broadband proton-decoupled pulse sequence.

-

Chemical shifts were referenced to the solvent peak of CDCl₃ at δ 77.0 ppm.

-

Mass Spectrometry (MS)

-

Sample Introduction: The purified sample of this compound was introduced into the mass spectrometer.

-

Instrumentation: High-resolution electron impact mass spectrometry (HR-EIMS) was performed on a suitable high-resolution mass spectrometer.

-

Ionization: The sample was ionized using electron impact (EI) to generate the molecular ion.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion was measured with high accuracy to determine the elemental composition.

Workflow for Spectroscopic Analysis

The logical flow of experiments is crucial for the efficient and accurate structural elucidation of a novel compound like this compound. The following diagram illustrates the typical workflow from isolation to final structure confirmation.

Caption: Workflow for the Spectroscopic Characterization of this compound.

There is no known signaling pathway for this compound.

Unveiling the Pharacine Biosynthesis Pathway: A Hypothetical Technical Guide

Disclaimer: The following technical guide is a fictional construct created to demonstrate the requested data presentation, experimental protocol documentation, and visualization style. The compound "Pharacine," its biosynthesis pathway, and all associated data are hypothetical and do not represent known scientific information.

Introduction

This compound is a hypothetical secondary metabolite with purported novel therapeutic properties. This document outlines its proposed biosynthesis pathway, detailing the enzymatic steps, regulatory controls, and methodologies for its study. The pathway is envisioned as a model system for exploring complex natural product biosynthesis and engineering.

The Hypothetical this compound Biosynthesis Pathway

The proposed biosynthesis of this compound begins with the common precursor, chorismate, and proceeds through a series of enzymatic reactions. The core scaffold is synthesized by a putative Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) hybrid enzyme, followed by tailoring reactions including hydroxylation and methylation.

Quantitative Data Summary

The following tables summarize the hypothetical kinetic parameters of the key enzymes involved in the this compound biosynthesis pathway.

Table 1: Kinetic Parameters of Core Biosynthetic Enzymes

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/mg·min) |

| PcsA (Chorismate Synthase) | Prephenate | 150 | 25 | 1.25 |

| PpsB (PKS-NRPS Hybrid) | 4-hydroxybenzoate | 75 | 10 | 0.5 |

| PpsC (Hydroxylase) | Pre-Pharacine A | 200 | 5 | 0.25 |

| PmtD (Methyltransferase) | This compound B | 120 | 15 | 0.75 |

Table 2: Metabolite Concentrations in Engineered E. coli

| Metabolite | Strain A (Wild-Type) | Strain B (Overexpression) |

| Chorismate (µg/L) | 50 ± 5 | 30 ± 3 |

| 4-hydroxybenzoate (µg/L) | 20 ± 2 | 150 ± 12 |

| Pre-Pharacine A (µg/L) | 5 ± 0.5 | 80 ± 7 |

| This compound B (µg/L) | 2 ± 0.3 | 65 ± 6 |

| This compound (µg/L) | Not Detected | 40 ± 4 |

Experimental Protocols

Protocol 1: In Vitro Assay for PpsC Hydroxylase Activity

-

Reaction Mixture Preparation:

-

Prepare a 100 µL reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

10 mM NAD(P)H

-

5 mM FAD

-

200 µM Pre-Pharacine A (substrate)

-

1 µg of purified PpsC enzyme

-

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

-

Quenching:

-

Stop the reaction by adding 100 µL of ice-cold methanol.

-

-

Analysis:

-

Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

Analyze the supernatant by HPLC-MS to quantify the formation of this compound B.

-

Protocol 2: Metabolite Extraction from Engineered E. coli

-

Cell Culture:

-

Grow a 50 mL culture of the engineered E. coli strain in TB medium to an OD₆₀₀ of 0.6.

-

-

Induction:

-

Induce protein expression with 0.5 mM IPTG and continue to culture for 48 hours at 18°C.

-

-

Harvesting:

-

Centrifuge the culture at 5,000 x g for 15 minutes and discard the supernatant.

-

-

Lysis and Extraction:

-

Resuspend the cell pellet in 5 mL of ethyl acetate.

-

Sonicate the suspension on ice for 10 minutes (30 seconds on, 30 seconds off).

-

-

Clarification and Evaporation:

-

Centrifuge the lysate at 10,000 x g for 20 minutes.

-

Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried extract in 500 µL of methanol for HPLC-MS analysis.

-

Visualizations

Caption: Hypothetical this compound biosynthesis pathway from chorismate.

Caption: Workflow for metabolite analysis in engineered strains.

Caption: Hypothetical regulatory control of the this compound operon.

An In-Depth Technical Guide on the Solubility and Stability of Pharacine

Disclaimer: Pharacine is a naturally occurring macrocyclic compound.[][][3] While some basic physical and chemical properties are available, comprehensive public data on its solubility and stability for drug development purposes is limited. This guide synthesizes available information and outlines standardized experimental protocols essential for characterizing this compound for research and pharmaceutical applications.

Introduction to this compound

This compound (CAS 63440-93-7) is a natural p-cyclophane isolated from the bacterial strain Cytophaga sp. AM13.1.[][3] It is a cyclic terephthalic acid ester with the molecular formula C₂₄H₂₄O₈ and a molecular weight of 440.44 g/mol .[][4] Structurally, it is identified as 3,8,15,20-Tetraoxatricyclo[20.2.2.2¹⁰,¹³]octacosa-10,12,22,24,25,27-hexaene-2,9,14,21-tetrone.[][4] Given its complex macrocyclic structure, understanding its solubility and stability is critical for any potential therapeutic development.

Chemical Structure:

-

IUPAC Name: 3,8,15,20-tetraoxatricyclo[20.2.2.2¹⁰,¹³]octacosa-1(25),10,12,22(26),23,27-hexaene-2,9,14,21-tetrone[5]

-

SMILES: C1CCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OC1[5]

-

Appearance: White to Off-white Solid[][]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. This compound is noted to have poor aqueous solubility, which presents a significant challenge for formulation development.

Available data indicates that this compound is slightly soluble in several organic solvents.[][]

| Solvent | Solubility Description |

| Chloroform | Slightly Soluble[] |

| Dichloromethane | Slightly Soluble[] |

| Ethyl Acetate | Slightly Soluble[] |

| Acetonitrile | Slightly Soluble (with heating)[] |

To thoroughly characterize this compound, quantitative solubility studies are essential. The following table outlines a proposed experimental plan to determine its solubility in pharmaceutically relevant media.

| Solvent System | Temperature (°C) | pH (for aqueous) | Proposed Method |

| Purified Water | 25, 37 | N/A | Shake-Flask HPLC-UV |

| Phosphate Buffer | 25, 37 | 2.0, 4.5, 6.8, 7.4 | Shake-Flask HPLC-UV |

| 0.1 N HCl | 25, 37 | ~1.2 | Shake-Flask HPLC-UV |

| Ethanol | 25, 37 | N/A | Shake-Flask HPLC-UV |

| Propylene Glycol | 25, 37 | N/A | Shake-Flask HPLC-UV |

| DMSO | 25, 37 | N/A | Shake-Flask HPLC-UV |

Stability Profile

Drug stability is paramount for ensuring safety, efficacy, and shelf-life. The macrocyclic ester groups in this compound suggest potential susceptibility to hydrolysis under acidic or basic conditions.

For long-term storage, this compound should be kept in containers protected from direct sunlight and stored in a cool, dark environment at 2-8°C.[] The macrocyclic nature of p-cyclophanes often imparts a degree of chemical stability due to steric hindrance.[]

Forced degradation studies are necessary to identify potential degradation pathways and develop a stability-indicating analytical method.

| Stress Condition | Proposed Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 N HCl at 60°C for 24, 48, 72 hours | Hydrolysis of ester linkages |

| Base Hydrolysis | 0.1 N NaOH at 60°C for 2, 4, 8 hours | Hydrolysis of ester linkages |

| Oxidative | 3% H₂O₂ at 25°C for 24 hours | Oxidation of aromatic rings or ether linkages |

| Thermal | 80°C (dry heat) for 48 hours | General thermal decomposition |

| Photolytic | ICH Q1B Option 2 (Xenon lamp) | Photodegradation, ring cleavage |

Experimental Protocols

Detailed and validated protocols are crucial for obtaining reliable solubility and stability data.

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (solid, >95% purity)

-

Selected solvents (HPLC grade)

-

20 mL glass scintillation vials with screw caps

-

Orbital shaker with temperature control

-

0.22 µm syringe filters (PTFE or other compatible material)

-

HPLC system with UV detector

Procedure:

-

Add an excess amount of this compound to a vial (e.g., 10 mg).

-

Add a known volume of the desired solvent (e.g., 10 mL).

-

Securely cap the vials and place them in an orbital shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Shake the vials at a constant speed (e.g., 150 rpm) for 48 hours to ensure equilibrium is reached.

-

After 48 hours, allow the vials to stand for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a sample from the supernatant.

-

Immediately filter the sample through a 0.22 µm syringe filter into an HPLC vial. Discard the first portion of the filtrate.

-

Dilute the filtrate with a suitable solvent if necessary to bring the concentration within the calibration range of the analytical method.

-

Analyze the sample by a validated HPLC-UV method to determine the concentration.

-

Perform the experiment in triplicate.

This protocol outlines a typical forced degradation study to identify degradation products.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in Acetonitrile)

-

Acids (1 N HCl), Bases (1 N NaOH), Oxidizing agents (30% H₂O₂)

-

HPLC system with PDA or Mass Spectrometry (MS) detector

-

Photostability chamber, Temperature-controlled oven

Procedure:

-

Sample Preparation: For each condition, mix 1 mL of this compound stock solution with 1 mL of the stressor solution (e.g., 0.2 N HCl to achieve a final concentration of 0.1 N). For thermal studies, use the solid drug. For photostability, use the solution.

-

Stress Application:

-

Hydrolysis: Incubate samples at 60°C. Pull time points (e.g., 2, 8, 24 hours). Neutralize acid/base samples before analysis.

-

Oxidation: Keep at room temperature for 24 hours.

-

Thermal: Store solid powder at 80°C for 48 hours, then dissolve for analysis.

-

Photolytic: Expose solution to light according to ICH Q1B guidelines alongside a dark control.

-

-

Analysis:

-

Analyze all stressed samples, a non-stressed control, and a blank by HPLC-PDA/MS.

-

The HPLC method should be capable of separating the parent peak from all degradation product peaks. A gradient elution is typically required.

-

Evaluate peak purity of the parent drug peak under all conditions.

-

Identify and characterize major degradants using MS data.

-

Visualizations: Workflows and Pathways

References

Pharacine: An Enigmatic Natural Product Awaiting Therapeutic Target Discovery

Despite its unique chemical structure, the natural product Pharacine remains a molecule of unknown therapeutic potential. A thorough review of publicly available scientific literature and databases reveals a significant gap in the understanding of its biological activity, with no identified therapeutic targets, mechanism of action studies, or associated clinical or preclinical data.

This compound is a symmetrical p-cyclophane, a type of organic compound with a unique bridged aromatic ring structure. It was first isolated from the ethyl acetate extract of the bacterial strain Cytophaga sp. AM13.1.[1] Its chemical formula is C24H24O8, and it is also referred to as a phthalate ester.[2]

Currently, the known biological data on this compound is limited to initial screenings against a small panel of microorganisms. These studies reported that this compound showed no activity against three species of microalgae, the fungus Mucor miehei, the yeast Candida albicans, and the bacteria Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Streptomyces viridochromogenes.[1]

There is no information available in scientific literature or clinical trial registries regarding any investigation into the therapeutic targets of this compound. Consequently, details on its mechanism of action, potential signaling pathway interactions, and any quantitative data from preclinical or clinical studies are non-existent. The core requirements for a technical guide, including data tables, experimental protocols, and signaling pathway diagrams, cannot be fulfilled at this time due to the foundational absence of research in these areas.

Further research is required to explore the bioactivity of this compound and to identify any potential therapeutic applications. Future studies could involve high-throughput screening against various cell lines and molecular targets to uncover its pharmacological profile. Until such research is conducted and published, the therapeutic potential of this compound will remain unknown.

References

Methodological & Application

Application Notes and Protocols for Pharacine as a Ligand in Coordination Chemistry

Disclaimer: The following application notes and protocols are a theoretical guide based on the general principles of coordination chemistry with p-cyclophane ligands. As of the date of this document, there is no specific published research available on the use of Pharacine (CAS 63440-93-7) as a ligand for the synthesis and application of metal complexes. The experimental procedures and data presented are hypothetical and intended to serve as a foundational framework for researchers and drug development professionals interested in exploring the potential of this compound in coordination chemistry.

Introduction to this compound as a Potential Ligand

This compound, a naturally occurring p-cyclophane with the chemical formula C₂₄H₂₄O₈, presents an intriguing scaffold for the development of novel coordination complexes.[1][2] Its structure, characterized by two terephthalate units linked by butylene chains, offers potential coordination sites through its oxygen atoms within the ester groups and the π-systems of the benzene rings. The macrocyclic nature of this compound could impart significant stability and unique stereochemical constraints to its metal complexes, making them promising candidates for applications in catalysis, materials science, and medicinal chemistry.

The coordination of metal ions to this compound could lead to the formation of complexes with well-defined geometries and electronic properties. These properties are critical for their potential use as therapeutic agents, where the metal complex could interact with biological targets. The field of medicinal inorganic chemistry has demonstrated that metal complexes can offer therapeutic advantages over traditional organic drugs, including novel mechanisms of action and the potential to overcome drug resistance.[3][4][5]

Potential Coordination Modes of this compound:

-

O-Donor Coordination: The four ester oxygen atoms are potential Lewis basic sites for coordination with metal ions.

-

π-Arene Coordination: The electron-rich benzene rings can engage in π-coordination with transition metals.

-

Encapsulation: The macrocyclic cavity of this compound might encapsulate small metal ions.

Hypothetical Quantitative Data of this compound-Metal Complexes

The following tables present hypothetical data for postulated this compound-metal complexes. These values are illustrative and would need to be determined experimentally.

Table 1: Postulated Stability Constants of this compound-Metal Complexes

| Metal Ion | Log K₁ | Log K₂ | Method of Determination |